N,3-diethylaniline
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Overview
Description
N,3-diethylaniline is an organic compound with the molecular formula C10H15N. It is a colorless to yellowish liquid that is slightly soluble in water but miscible with organic solvents such as alcohol, ether, and chloroform . This compound is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,3-diethylaniline can be synthesized through the alkylation of aniline with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an autoclave under pressure for several hours . Another method involves the reaction of m-aminophenol with chloroethane in the presence of an acid-binding agent, followed by distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of ammonia in the reaction with this compound hydrochloride under anhydrous conditions. This method is efficient, environmentally friendly, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,3-diethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
N,3-diethylaniline is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It is used in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,3-diethylaniline involves its interaction with various molecular targets and pathways. It can act as a reducing agent in organic synthesis, forming complexes with borane to facilitate reduction reactions . Additionally, it may exhibit genotoxic effects by increasing the rate of sister chromatid exchange .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethylaniline
- N,N-dimethylaniline
- N-ethylaniline
Uniqueness
N,3-diethylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties compared to other similar compounds. For example, N,N-diethylaniline and N,N-dimethylaniline are used as acid-absorbing bases, but this compound’s unique structure allows for different reactivity and applications .
Properties
Molecular Formula |
C10H15N |
---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
N,3-diethylaniline |
InChI |
InChI=1S/C10H15N/c1-3-9-6-5-7-10(8-9)11-4-2/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
HIPBGESCMZUXNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC |
Origin of Product |
United States |
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